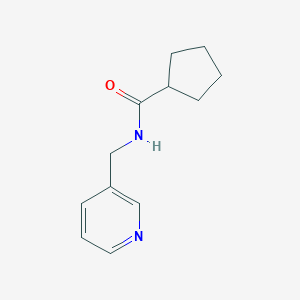![molecular formula C21H22N2O2 B258817 4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B258817.png)
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as JWH-018, and it belongs to the class of synthetic cannabinoids.
作用机制
JWH-018 acts as a partial agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological effects. The exact mechanism of action of JWH-018 is not fully understood, but it is believed to modulate the release of neurotransmitters and affect signaling pathways in the brain.
Biochemical and Physiological Effects:
JWH-018 has been shown to have various biochemical and physiological effects. It has been found to increase dopamine release in the brain, which may contribute to its psychoactive effects. JWH-018 has also been shown to affect the release of other neurotransmitters such as serotonin and norepinephrine. It has been found to have analgesic, anti-inflammatory, and antiemetic properties.
实验室实验的优点和局限性
JWH-018 has several advantages for use in scientific research. It is a potent and selective agonist for the cannabinoid receptors, which makes it an excellent tool for studying the endocannabinoid system. It is also stable and easy to synthesize, which makes it readily available for research purposes.
However, JWH-018 also has some limitations for use in lab experiments. It has been shown to have high affinity for the cannabinoid receptors, which may lead to off-target effects. It also has a short half-life, which may limit its usefulness in certain experiments.
未来方向
There are many potential future directions for research on JWH-018. One area of interest is its potential use as a therapeutic agent for various medical conditions. It has been shown to have analgesic and anti-inflammatory properties, which may make it useful for the treatment of chronic pain and other inflammatory conditions.
Another area of interest is its potential use in the treatment of addiction. JWH-018 has been shown to affect the release of dopamine in the brain, which may make it useful for the treatment of addiction to drugs such as cocaine and methamphetamine.
Finally, JWH-018 may also be useful for studying the effects of synthetic cannabinoids on the brain and behavior. As more synthetic cannabinoids are developed and become available, it will be important to understand their effects and potential risks.
In conclusion, JWH-018 is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been used as a tool to study the endocannabinoid system, the effects of synthetic cannabinoids on the brain and behavior, and its potential use as a therapeutic agent. While it has several advantages for use in lab experiments, it also has some limitations that need to be considered. Overall, JWH-018 is a promising compound that has the potential to advance our understanding of the endocannabinoid system and its role in various physiological processes.
合成方法
The synthesis of JWH-018 involves the reaction of 1-pentyl-3-(1-naphthoyl)indole with 1-bromo-1-cyclohexane. The resulting product is then treated with pyridine to obtain the final product, 4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide.
科学研究应用
JWH-018 has been extensively studied for its potential use in scientific research. It has been used as a tool to study the endocannabinoid system and its role in various physiological processes. JWH-018 has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
属性
产品名称 |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide |
|---|---|
分子式 |
C21H22N2O2 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C21H22N2O2/c24-20(23-16-18-5-4-14-22-15-18)19-8-6-17(7-9-19)10-13-21(25)11-2-1-3-12-21/h4-9,14-15,25H,1-3,11-12,16H2,(H,23,24) |
InChI 键 |
LYVCHUBNUYEVGA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)O |
规范 SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)
![dimethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}terephthalate](/img/structure/B258739.png)
![N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258740.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B258742.png)
![Methyl 3-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258743.png)

![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)

![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)

![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)

